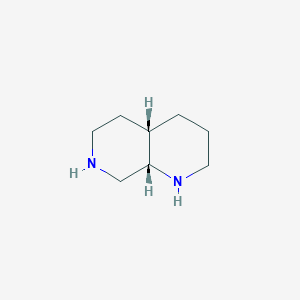

cis-Decahydro-1,7-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized by stereoselective nucleophilic addition of hydride and cyanide ions to 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridines . Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol .

Molecular Structure Analysis

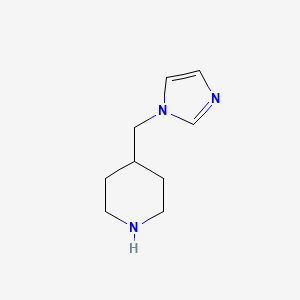

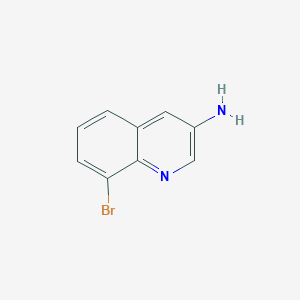

The molecular formula of “cis-Decahydro-1,7-naphthyridine” is C8H16N2. The molecular weight is 140.23 g/mol.

Chemical Reactions Analysis

The reactivity of naphthyridines has been studied extensively. For example, tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .

Applications De Recherche Scientifique

1. Anti-HIV Activity

cis-Decahydro-1,7-naphthyridine derivatives have been studied for their potential anti-HIV activity. This was identified in a study where trans-decahydro-1,6-naphthyridine derivatives exhibited anti-HIV properties (Esipova et al., 2006).

2. Glass-Forming Liquid Dynamics

The dielectric relaxation of cis/trans-decahydro-naphthalene (decalin) in its supercooled regime was studied, highlighting its extremely high fragility and wide distribution of relaxation times. This research contributes to our understanding of molecular organic liquids and their dynamics (Duvvuri & Richert, 2002).

3. Antitumor Applications

This compound derivatives have been explored in the context of antitumor applications. For example, a PtII complex containing the naphthyridine ligand demonstrated in vitro antitumor activity in various tumor cell lines (Margiotta et al., 2014).

4. Development of Novel Medications

This compound derivatives have been used in the development of new medications, such as TAK-828F, a potent, selective, and orally available novel retinoic acid receptor-related orphan receptor γt inverse agonist (Kono et al., 2018).

5. Dimetal Chemistry

The naphthyridine group, including this compound, has applications in dimetal chemistry, demonstrating its versatility in this field (Bera et al., 2009).

6. Photophysical Applications

This compound derivatives have been used in the synthesis of dirhodium complexes with potential applications in p- and n-type semiconductor applications and harvesting of low-energy light for photochemical reactions (Whittemore et al., 2018).

Safety and Hazards

Orientations Futures

The synthesis, reactivity, and applications of naphthyridines, including “cis-Decahydro-1,7-naphthyridine”, have been the focus of research in the last 18 years . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Mécanisme D'action

Target of Action

It’s worth noting that naphthyridines, a class of compounds to which cis-decahydro-1,7-naphthyridine belongs, have been found to exhibit a variety of biological activities .

Mode of Action

Naphthyridines are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Naphthyridines are known to affect a variety of biochemical pathways, depending on their specific structure and functional groups .

Result of Action

Naphthyridines are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and functional groups .

Analyse Biochimique

Biochemical Properties

cis-Decahydro-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates. Additionally, this compound can impact metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, the compound may enhance or inhibit the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular energy balance and overall metabolic health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness. For example, its accumulation in certain tissues may enhance its therapeutic potential, while its distribution to non-target tissues may lead to off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects. For instance, the presence of this compound in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular energy production .

Propriétés

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWYIBCMNHXFE-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CCNC[C@H]2NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine](/img/structure/B1322616.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)